(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-2-28-15(7-10-24-28)18-25-17(26-31-18)13-8-11-27(12-9-13)19(29)14-5-3-4-6-16(14)30-20(21,22)23/h3-7,10,13H,2,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKQOREDMGBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Piperidone
The synthesis begins with 4-piperidone, which undergoes acylation using 1-ethyl-1H-pyrazole-5-carboxylic acid. Formation of the acid chloride (via thionyl chloride or oxalyl chloride) precedes nucleophilic substitution with 4-piperidone in anhydrous dichloromethane. This yields the intermediate 1-(1-ethyl-1H-pyrazole-5-carbonyl)piperidin-4-one.
Reductive Coupling with Aryl Hydrazides
The ketone group of the acylated piperidone reacts with 2-(trifluoromethoxy)phenylhydrazine under reductive conditions (e.g., sodium cyanoborohydride in methanol). This step forms the hydrazide intermediate, critical for oxadiazole ring formation.
Cyclocarbonylation with Triphosgene
Cyclization of the hydrazide into the 1,2,4-oxadiazole ring employs triphosgene (1,3,5-trichlorotriazine) in tetrahydrofuran. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of HCl. This step generates the 3-(piperidin-4-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole intermediate.
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen is acylated with 2-(trifluoromethoxy)benzoyl chloride to install the methanone moiety.
Acylation Reaction Conditions
- Reagents : 2-(Trifluoromethoxy)benzoyl chloride, triethylamine (base), dichloromethane (solvent).
- Mechanism : Nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.
- Yield Optimization : Excess benzoyl chloride (1.5 equivalents) and prolonged reaction times (12–24 hours) improve conversion.
Challenges with Trifluoromethoxy Group
The electron-withdrawing trifluoromethoxy group reduces the reactivity of the benzoyl chloride. Catalytic dimethylaminopyridine (DMAP) is often added to accelerate acylation.
Alternative Oxadiazole Formation Strategies
Hydrazine-Mediated Cyclization
An alternative route involves condensing 1-ethyl-1H-pyrazole-5-carbohydrazide with 4-(chlorocarbonyl)piperidine-1-carboxylic acid tert-butyl ester. Cyclization using phosphorus oxychloride yields the oxadiazole-piperidine core, which is deprotected and acylated as above.
Microwave-Assisted Synthesis
Microwave irradiation (60% power, 15 minutes) enhances reaction efficiency during hydrazide formation and cyclization steps, reducing side products.
Analytical and Purification Data
Characterization
Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves intermediates, while final product purity (>95%) is achieved via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Modular Acylation | 65 | 48 | 97 | Scalability for analog synthesis |
| Microwave | 78 | 4 | 95 | Rapid cyclization |
| Hydrazine Route | 55 | 72 | 93 | Avoids triphosgene |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of amines or amides.
Substitution: The trifluoromethoxy phenyl moiety and the piperidine ring can be substituted with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, Grignard reagents, and various nucleophiles.
Major Products
Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction typically yields amines or partially hydrogenated derivatives.
Substitution results in derivatives with modified functional groups on the phenyl or piperidine rings.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of complex molecules due to its multiple reactive sites. It is used in the development of novel catalysts and ligands for various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine
The compound is being explored for its therapeutic potential, particularly as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, the compound is used as a building block for the production of advanced materials, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its multi-functional structure allows it to participate in various biochemical pathways. For instance, the pyrazole and oxadiazole rings may inhibit certain enzymes by binding to their active sites, while the piperidine ring may interact with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine- and Oxadiazole-Containing Derivatives
Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) share structural motifs with the target compound, such as the piperidine/piperazine backbone and heterocyclic substituents. However, the replacement of 1,2,4-oxadiazole with tetrazole-thiol groups in these derivatives reduces their metabolic stability, as tetrazoles are prone to oxidative degradation . Additionally, the absence of a trifluoromethoxy group in these analogs may limit their membrane permeability compared to the target compound.
| Feature | Target Compound | Piperazine-Tetrazole Derivatives |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Tetrazole |
| Substituent Lipophilicity | High (CF₃O−) | Moderate (aryl sulfonyl) |
| Metabolic Stability | High | Moderate |
Pyrazole-Based Analogues
Pyrazole derivatives such as (Z)-4-[(3-aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 4-[(Z)-(2-furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one share the pyrazole scaffold but lack the 1,2,4-oxadiazole and trifluoromethoxy groups. These compounds exhibit strong π-π stacking interactions due to aromatic substituents, enhancing their crystallinity but reducing solubility in aqueous media compared to the target compound. The ethyl group on the pyrazole ring in the target compound may improve steric shielding against enzymatic degradation relative to phenyl or furyl substituents .
Bioactivity Context
While direct bioactivity data for the target compound is absent in the provided evidence, structurally related piperidine-oxadiazole hybrids demonstrate antiproliferative activity in preliminary assays . The trifluoromethoxy group may further enhance target affinity in kinase or receptor-binding applications. In contrast, plant-derived biomolecules with simpler pyrazole or oxadiazole motifs (e.g., C. gigantea extracts) show insecticidal activity but lack the synthetic optimization seen in the target compound .
Biological Activity
The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that integrates various pharmacophores, including a pyrazole and an oxadiazole moiety. This structure suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyrazole and an oxadiazole, along with a trifluoromethoxy-substituted phenyl group. This arrangement may enhance its interactions with biological targets, potentially influencing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing pyrazole and oxadiazole frameworks exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize specific findings related to the biological activity of the compound .
Table 1: Summary of Biological Activities
Anti-inflammatory Activity
A study highlighted that pyrazole-based compounds could inhibit TNF-α and IL-6 production significantly. For instance, specific derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
Research into related pyrazole compounds has shown promising results against various pathogens, including E. coli and Staphylococcus aureus. The presence of the piperidine moiety has been noted to enhance antimicrobial activity significantly .
Anticancer Properties
Compounds with similar structural features have been investigated for their anticancer potential. For example, certain pyrazole derivatives have been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This suggests that the compound may also have potential as an anticancer agent.
Monoamine Oxidase (MAO) Inhibition
Some studies indicate that pyrazole derivatives can act as MAO inhibitors, which are relevant in treating depression and other neurological disorders. Specific compounds showed high selectivity towards MAO-B isoforms, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies
- Case Study on Anti-inflammatory Effects : A series of novel 1-acetyl-pyrazoles were synthesized and tested for their ability to inhibit inflammatory cytokines in vitro. Results indicated that some compounds achieved higher efficacy than traditional anti-inflammatory agents .
- Case Study on Antimicrobial Activity : A study evaluated the antibacterial properties of various pyrazole derivatives against clinical strains of bacteria. The results demonstrated that specific modifications on the piperidine ring significantly enhanced antibacterial activity against resistant strains .
- Case Study on Anticancer Activity : Research involving pyrazole derivatives tested their cytotoxic effects on several cancer cell lines. The findings revealed that certain compounds could reduce cell viability significantly, suggesting their potential as chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
